N-Cbz-O5-succinimido-L-glutamic acid benzyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-GLU(OSU)-OBZL typically involves the reaction of N-Cbz-γ-t-butyl-L-glutamic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Z-GLU(OSU)-OBZL follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-GLU(OSU)-OBZL primarily undergoes substitution reactions, particularly nucleophilic acyl substitution, due to the presence of the ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include amides, esters, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
Z-GLU(OSU)-OBZL has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis for the formation of stable amide bonds.
Biology: It is employed in the modification of proteins and peptides for various biological studies.
Medicine: It is used in the development of drug delivery systems and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-GLU(OSU)-OBZL involves the formation of stable amide bonds through nucleophilic acyl substitution. The ester group of Z-GLU(OSU)-OBZL reacts with nucleophiles such as amines to form amides, which are crucial in peptide synthesis . The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of transition states during the reaction .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-γ-t-butyl-L-glutamic acid: Similar in structure but lacks the N-hydroxysuccinimide ester group.
N-Cbz-L-glutamic acid: Similar but without the t-butyl and N-hydroxysuccinimide ester groups.
Uniqueness
Z-GLU(OSU)-OBZL is unique due to its ability to form stable amide bonds efficiently, making it highly valuable in peptide synthesis and other applications requiring stable amide linkages .
Properties
Molecular Formula |
C24H24N2O8 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31) |
InChI Key |
MKPBJHNMTZCVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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